(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5E)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H,15,16,17)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBBJGNDBRXEW-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one, commonly referred to as a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by relevant research findings.
- Molecular Formula : C14H9NOS2
- Molecular Weight : 271.36 g/mol
- CAS Number : 65562-51-8
- LogP : 2.29 (indicating moderate lipophilicity)
1. Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. Studies have shown that it exhibits notable inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 32 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model in rats. The compound demonstrated significant reduction in paw swelling compared to control groups.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| Thiazole Derivative | 50% |
| Indomethacin | 60% |
This data indicates that the compound could be effective in managing inflammatory conditions.
3. Anticancer Activity
Recent studies have explored the anticancer properties of thiazole derivatives, including the target compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiazole derivatives highlighted the superior activity of this compound against resistant strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis, enhancing its therapeutic potential.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory mechanisms, researchers found that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a role in modulating immune responses.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Several studies have explored the antimicrobial properties of thiazole derivatives, including (5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one. Research indicates that compounds with thiazole rings can inhibit bacterial growth and exhibit antifungal properties. This compound has shown promise against various pathogens, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Thiazole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit certain enzymes involved in disease processes, which could be leveraged in drug design.
Agricultural Applications
- Pesticides and Fungicides : The structural characteristics of this compound make it suitable for development as a pesticide or fungicide. Its efficacy against plant pathogens suggests potential use in crop protection formulations.
- Plant Growth Regulators : There is ongoing research into the use of thiazole derivatives as growth regulators in plants. These compounds can influence physiological processes such as flowering and fruiting.
Material Science Applications
- Polymer Additives : The compound's unique chemical properties allow it to be used as an additive in polymer formulations, potentially enhancing properties such as thermal stability and resistance to degradation.
- Dyes and Pigments : Thiazole derivatives are often utilized in the synthesis of dyes due to their vibrant colors and stability under various conditions.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent .
Anticancer Research
In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines by activating caspase pathways. This finding positions the compound as a candidate for further preclinical trials aimed at cancer treatment .
Preparation Methods
Condensation of 2-Mercapto-1,3-thiazol-4(5H)-one with 1-Naphthaldehyde
A common and efficient method involves the condensation of 2-mercapto-1,3-thiazol-4(5H)-one with 1-naphthaldehyde under reflux in a suitable solvent (e.g., ethanol or methanol) to afford the (5E)-5-(1-naphthylmethylene) derivative. This reaction proceeds via a Knoevenagel-type condensation where the active methylene group at position 5 of the thiazolone reacts with the aldehyde, forming the exocyclic double bond with E-configuration due to steric and electronic factors.
- Reaction conditions: reflux in ethanol, presence of a catalytic amount of base such as piperidine or triethylamine to facilitate condensation.
- Yield: Typically moderate to high (60–85%).
- Purification: Recrystallization from ethanol or ethanol/THF mixtures.
Synthesis of 2-Mercapto-1,3-thiazol-4(5H)-one Precursors
The key intermediate, 2-mercapto-1,3-thiazol-4(5H)-one, can be synthesized by several routes:
- From α-haloketones and thiourea: Reaction of an α-haloketone with thiourea in refluxing ethanol or methanol forms the thiazole ring via nucleophilic substitution and cyclization.
- From thioamides and α-haloketones: Thioamides react with α-haloketones to form the thiazole ring, followed by oxidation or rearrangement steps to introduce the mercapto group.
- Using sodium thiosulfate and chloroethylisothiocyanate: Sequential reactions involving sodium thiosulfate and chloroethylisothiocyanate have been reported to afford mercapto-thiazole intermediates in good yields and scalability.
Alternative Synthetic Routes and Modifications
- One-pot procedures: Some methods utilize one-pot synthesis combining condensation and cyclization steps to improve efficiency and yield.
- Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate the condensation and cyclization reactions, reducing reaction times from hours to minutes with comparable or improved yields.
- Green chemistry approaches: Utilizing ethanol/water mixtures as solvents and mild bases like potassium carbonate enhances the environmental friendliness of the synthesis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of mercapto-thiazole | α-haloketone + thiourea | Ethanol/methanol | Reflux (~78°C) | 3–6 hours | 70–80 | Nucleophilic substitution and cyclization |
| Condensation with aldehyde | 2-mercapto-1,3-thiazol-4(5H)-one + 1-naphthaldehyde + base | Ethanol | Reflux | 4–8 hours | 65–85 | Base catalyzed Knoevenagel condensation |
| Microwave-assisted condensation | Same as above | Ethanol/water | Microwave (100–120°C) | 10–30 minutes | 75–90 | Faster reaction, improved yield |
| One-pot synthesis | Sequential addition of reagents | Ethanol/water | Reflux or microwave | 1–3 hours | 70–85 | Simplifies purification |
Research Findings and Analytical Data
- Structural confirmation: The (5E) configuration of the double bond is confirmed by NMR spectroscopy, showing characteristic coupling constants (J ~15–16 Hz) for trans-olefinic protons.
- Purity and crystallinity: Products are typically isolated as crystalline solids, purified by recrystallization, and characterized by melting point, FT-IR (showing thiazole and mercapto group vibrations), and elemental analysis.
- Scalability: The methods involving sodium thiosulfate and chloroethylisothiocyanate have been demonstrated on multi-gram to kilogram scale with good reproducibility.
- Environmental considerations: Use of green solvents and microwave assistance reduces waste and energy consumption.
Q & A
Q. What are the optimized synthetic routes for preparing (5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one, and how can structural purity be validated?
Answer:
- Synthetic Routes : Microwave-assisted one-pot synthesis using solid catalysts like MgO (commonly employed for similar thiazol-4(5H)-one derivatives) can enhance reaction efficiency and yield. This method minimizes side reactions and reduces reaction time compared to traditional thermal approaches .
- Structural Validation :
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond geometry. For example, monoclinic systems (e.g., space group P21/c) are typical for such compounds, with lattice parameters (e.g., a = 8.58 Å, β = 121.5°) providing precise structural data .
- Spectroscopy : Use FT-IR to identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, C=S ~1250 cm⁻¹) and ¹H/¹³C NMR to assign proton environments (e.g., naphthylidene protons at δ ~7.5–8.5 ppm) .
Q. How can spectroscopic techniques (FT-IR, Raman, NMR) be systematically applied to characterize this compound?
Answer:
- FT-IR/Raman :
- Map the C=O (thiazolone ring) and C=S (mercapto group) vibrational modes. For analogs, C=O stretches appear at ~1650–1700 cm⁻¹, while C=S peaks are near 650–750 cm⁻¹ .
- Compare experimental results with density functional theory (DFT)-calculated spectra to validate assignments (e.g., B3LYP/6-311++G(d,p) basis set) .
- NMR :
- In DMSO-d₆, the naphthylidene protons (C=CH–Ar) typically show deshielded doublets (δ ~7.8–8.2 ppm), while the thiazole C4 proton resonates near δ ~6.5 ppm. ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (FMOs). The energy gap (ΔE = ELUMO − EHOMO) indicates reactivity; lower gaps (~3–4 eV) suggest higher polarizability .
- Calculate global reactivity descriptors (e.g., electrophilicity index, chemical potential) to predict nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify regions prone to electrophilic attack (e.g., sulfur atoms in the thiol group) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the potential biological activity of this compound, particularly in kinase inhibition?
Answer:
- Target Selection : Focus on kinases like ROCK1/2 or MRCKα/β, which are implicated in cancer cell migration. For example, analogs such as (5Z)-5-(pyrrolopyridinylmethylene)-thiazol-4-one (DJ4) inhibit ROCK with IC₅₀ values <1 µM .
- Docking Protocol :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., PDB ID: 4TMA for E. coli gyrase).
- Analyze binding interactions: Hydrogen bonds with conserved residues (e.g., Tyr190, Asn233) and π-stacking with aromatic side chains (e.g., Tyr254) stabilize complexes .
- Validate with MD simulations to assess binding stability (RMSD <2 Å over 100 ns) .
Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions?
Answer:
- Case Example : If experimental FT-IR shows a C=O stretch at 1680 cm⁻¹ but DFT predicts 1705 cm⁻¹:
- Solvent Effects : Computational models often neglect solvent interactions. Include solvent corrections (e.g., PCM model for DMSO) to align calculations with experimental conditions .
- Anharmonicity : DFT typically assumes harmonic vibrations. Apply scaling factors (e.g., 0.961 for B3LYP) or anharmonic corrections to improve accuracy .
- Validation : Cross-check with Raman spectroscopy; discrepancies in peak intensities may arise from differing selection rules .
Q. What strategies are recommended for evaluating the compound’s biological activity in cancer migration assays?
Answer:
- In Vitro Assays :
- Transwell Migration : Treat lung (A549) or breast (MDA-MB-231) cancer cells with 1–10 µM compound. Quantify migrated cells after 24 hrs (e.g., 40–60% inhibition for analogs like DJ4) .
- Invasion : Use Matrigel-coated chambers to assess extracellular matrix penetration.
- Mechanistic Studies :
- Western Blotting : Measure downstream effectors (e.g., phosphorylated MYPT1 for ROCK inhibition).
- Transcriptomics : RNA-seq can identify pathways (e.g., EMT or Rho-GTPase signaling) modulated by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
